3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
Description
Properties
IUPAC Name |
3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClF3NO2S.ClH/c1-2-12(6-7(9,10)11)4-3-5-15(8,13)14;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVJJESKLAXYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)Cl)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride typically involves the reaction of 3-aminopropane-1-sulfonyl chloride with 2,2,2-trifluoroethylamine in the presence of an appropriate base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-aminopropane-1-sulfonyl chloride+2,2,2-trifluoroethylamine→3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions, and efficient purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted sulfonyl derivatives.
Oxidation: Products may include sulfonic acids or sulfonates.
Reduction: Products may include reduced amine derivatives.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
Biological Applications
The compound is employed in biological research for modifying biomolecules. Its ability to react with nucleophiles makes it useful for studying protein interactions and functions. The trifluoroethyl group can enhance the solubility and stability of modified biomolecules, which is critical in biochemical assays.
Medicinal Chemistry
Research has indicated potential therapeutic applications due to its unique chemical properties. The compound's structure allows it to participate in various chemical reactions that can lead to the development of new pharmaceuticals. For instance, sulfonyl chlorides are known to be involved in the synthesis of sulfonamide antibiotics and other medicinal compounds .
Industrial Applications
In industry, this compound is utilized as an intermediate in the production of specialty chemicals. Its reactivity allows it to serve as a building block for more complex molecules used in agrochemicals and other industrial processes .
Case Studies
Several studies have explored the applications of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride:
- Anticancer Activity : Research has demonstrated that compounds derived from sulfonamide structures exhibit significant anticancer properties. Studies involving related compounds have shown promising results against various cancer cell lines .
- Antimicrobial Properties : Compounds synthesized from this class have been evaluated for their antimicrobial activity. Some derivatives have shown effective inhibition against a range of microbial strains, indicating potential applications in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride involves its ability to react with nucleophiles, leading to the formation of sulfonyl derivatives. The trifluoroethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride
- CAS No.: 1566162-27-3
- Molecular Formula: C₇H₁₃ClF₃NO₂S
- Molecular Weight : 267.70 g/mol .
Structural Features: This compound is characterized by a propane sulfonyl chloride backbone substituted with an ethyl(2,2,2-trifluoroethyl)amino group. The sulfonyl chloride (–SO₂Cl) moiety is highly reactive, enabling its use in synthesizing sulfonamides or sulfonate esters.
Physicochemical Properties: Limited data are available in the provided evidence, but key properties include:
- Storage: No specific storage guidelines are listed.
- Hazard Statements: Not explicitly provided .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related substances from the evidence:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1566162-27-3 | C₇H₁₃ClF₃NO₂S | 267.70 | Sulfonyl chloride, trifluoroethylamine |
| 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride (Dopamine HCl) | 62-31-7 | C₈H₁₂ClNO₂ | 189.64 | Phenolic hydroxyl, ethylamine |
| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Not provided | C₈H₁₁NOS | ~153.24 | Thiophene, methylamino, hydroxyl |
| e(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine | Not provided | C₁₈H₁₈NOS | ~300.41 | Naphthalene, thiophene, methylamino |
Key Observations :
Sulfonyl Chloride Reactivity : The target compound’s sulfonyl chloride group distinguishes it from dopamine hydrochloride and thiophene/naphthalene derivatives, which lack this electrophilic functionality. This group is critical for forming covalent bonds in drug synthesis .
Aromatic vs. Aliphatic Systems: Dopamine hydrochloride (phenolic) and thiophene/naphthalene derivatives rely on aromatic systems for biological activity, whereas the target compound’s aliphatic structure may prioritize solubility and synthetic versatility .
Biological Activity
3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride is a synthetic compound with significant potential in biochemical research and pharmaceutical applications. Its unique structure, characterized by a trifluoroethyl group, enhances its reactivity and stability, making it a valuable reagent in various chemical transformations. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparisons with similar compounds.
- Molecular Formula : C7H14Cl2F3NO2S
- IUPAC Name : 3-[ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride; hydrochloride
- CAS Number : 1909314-30-2
The compound is synthesized through the reaction of 3-aminopropane-1-sulfonyl chloride with 2,2,2-trifluoroethylamine under controlled conditions to ensure high yield and purity .
The biological activity of this compound primarily involves its ability to react with nucleophiles. The sulfonyl chloride group can undergo substitution reactions, leading to the formation of sulfonamide derivatives. The trifluoroethyl moiety enhances the compound's reactivity and stability, making it suitable for applications in modifying biomolecules and studying protein interactions .
1. Research Applications
- Protein Modification : The compound is utilized in biochemical studies for modifying proteins to investigate their interactions and functions.
- Chemical Biology : It serves as a reagent in various chemical biology applications due to its ability to form stable adducts with biomolecules.
2. Therapeutic Potential
While specific therapeutic applications are still under investigation, the compound's unique chemical properties suggest potential roles in drug development. Its structural similarity to other biologically active compounds hints at possible interactions with various biological targets .
Study on Dopamine Analogues
In a comparative study involving N-trifluoroethyldopamine analogs, it was found that compounds similar to this compound exhibited relaxant effects on isolated arteries but lacked selectivity for dopamine receptors. This suggests that while the compound may not directly act on specific receptors, it could influence broader physiological processes through its chemical reactivity .
JAK Inhibitors Overview
Research into JAK inhibitors has highlighted the significance of structural modifications similar to those present in this compound. These modifications can enhance potency and selectivity against specific kinases involved in inflammatory responses .
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Protein modification; potential therapeutic applications |
| 3-[Methyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride | Similar | Investigated for dopamine receptor interactions |
| 3-[Ethyl(2,2,2-difluoroethyl)amino]propane-1-sulfonyl chloride hydrochloride | Similar | Studied for anti-inflammatory properties |
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is optimal for purity assessment, particularly for detecting sulfonamide-related impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F-NMR) is critical for structural confirmation, with emphasis on resolving signals from the trifluoroethyl and sulfonyl chloride groups. Reference standards for analogous sulfonamide hydrochlorides (e.g., Imp. E(EP) and Imp. K(EP)) can guide method validation .
Advanced: How can synthetic routes be optimized to improve yield, considering the reactivity of the trifluoroethylamino group?
Answer: The trifluoroethyl group’s electron-withdrawing nature may hinder nucleophilic substitution. A stepwise approach using protected intermediates (e.g., tert-butoxycarbonyl [Boc] for the amine) can mitigate side reactions . Controlled copolymerization strategies, as demonstrated for polycationic reagents, could stabilize reactive intermediates during sulfonylation . Reaction monitoring via in-situ infrared (IR) spectroscopy is advised to track sulfonyl chloride formation.
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer: Due to the sulfonyl chloride moiety’s hydrolytic sensitivity, use anhydrous conditions under inert gas (N₂/Ar). Personal protective equipment (PPE) must include acid-resistant gloves and goggles. Waste disposal should follow protocols for halogenated hydrocarbons, as outlined in safety data sheets for structurally related hydrochlorides .
Advanced: How do electronic effects of the trifluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Answer: The trifluoroethyl group reduces electron density at the adjacent nitrogen, decreasing nucleophilicity. Computational studies (e.g., density functional theory [DFT]) can model charge distribution, while Hammett constants for trifluoroethyl groups (σ ~ +0.88) predict slower SN2 kinetics. Kinetic data from analogous ethylphenylpropene derivatives support this trend .
Basic: What stability challenges arise during storage, and how can they be mitigated?
Answer: Hydrolysis of the sulfonyl chloride group is the primary degradation pathway. Store under desiccation at –20°C in amber vials. Accelerated stability studies (40°C/75% RH) can identify degradation products, with LC-MS used to monitor sulfonic acid formation .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations can map interactions between the sulfonyl chloride group and catalytic residues (e.g., serine hydrolases). Parameterize the trifluoroethyl group using force fields validated for fluorinated amino compounds .
Basic: What regulatory guidelines apply to impurity profiling for this compound in pharmaceutical research?
Answer: Follow ICH Q3A/B thresholds for unidentified impurities (<0.10% for daily doses ≤2 g). Use EP-grade impurity standards (e.g., Imp. A(EP) for diclofenac analogues) as comparators .
Advanced: How can contradictory reactivity data in literature be resolved for sulfonylation reactions involving this compound?
Answer: Divergent results may stem from solvent polarity or trace moisture. Replicate experiments under strictly anhydrous conditions (Karl Fischer titration to confirm H₂O <50 ppm). Compare kinetic data with structurally similar 2-chloro-3-(2-ethylphenyl)-1-propene derivatives to isolate variables .
Basic: What spectroscopic markers distinguish this compound from its des-chloro analogue?
Answer: The sulfonyl chloride group shows a distinct S=O stretch at ~1370–1400 cm⁻¹ in IR. In ¹⁹F-NMR, the trifluoroethyl group resonates as a quartet (δ ~ -70 to -75 ppm, J ~ 8–10 Hz) .
Advanced: What strategies minimize racemization during synthesis of chiral derivatives of this compound?
Answer: Use chiral auxiliaries (e.g., Evans oxazolidinones) during amine alkylation. Low-temperature (–40°C) reactions and non-polar solvents (e.g., toluene) reduce epimerization. Monitor enantiomeric excess via chiral HPLC with cellulose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
